molecular formula C22H17N3O2S B4427788 N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

Cat. No.: B4427788
M. Wt: 387.5 g/mol
InChI Key: XIIZEPYIQWSQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyphenyl and phenylquinazolinyl groups in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the quinazoline derivative with a suitable thiol and acetamide derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the hydroxyphenyl group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions could target the quinazoline core or the sulfanylacetamide moiety, potentially leading to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinazoline or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound might exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural features.

Medicine

In medicine, it could be investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or other interactions, while the quinazoline core might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Phenylquinazoline Compounds: Other phenylquinazoline derivatives with varying substituents.

Uniqueness

The uniqueness of “N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-19-13-7-6-12-18(19)23-20(27)14-28-22-16-10-4-5-11-17(16)24-21(25-22)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIZEPYIQWSQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Reactant of Route 2
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Reactant of Route 3
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide
Reactant of Route 6
N-(2-hydroxyphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.